Methyl 3,3-dicyano-2,2-dimethylpropanoate
Overview
Description
Methyl 3,3-dicyano-2,2-dimethylpropanoate is an organic compound with the molecular formula C8H10N2O2. It is characterized by the presence of two cyano groups and a methyl ester group attached to a dimethylpropanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Scientific Research Applications
Methyl 3,3-dicyano-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-dicyano-2,2-dimethylpropanoate can be synthesized through several methods. One common synthetic route involves the reaction of malononitrile with methyl isobutyrate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dicyano-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are used for the reduction of cyano groups.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Hydrolysis: 3,3-dicyano-2,2-dimethylpropanoic acid.
Reduction: 3,3-diamino-2,2-dimethylpropanoate.
Mechanism of Action
The mechanism of action of methyl 3,3-dicyano-2,2-dimethylpropanoate involves its reactivity towards nucleophiles and electrophiles. The cyano groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids. These reactions are facilitated by the electronic and steric properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-2,2-dimethylpropanoate: Similar in structure but with a methoxy group instead of cyano groups.
Methyl 2,2-dimethyl-3-hydroxypropionate: Contains a hydroxyl group instead of cyano groups.
Uniqueness
Methyl 3,3-dicyano-2,2-dimethylpropanoate is unique due to the presence of two cyano groups, which impart distinct reactivity and properties compared to similar compounds. The cyano groups enhance the compound’s electrophilicity and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3,3-dicyano-2,2-dimethylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,7(11)12-3)6(4-9)5-10/h6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZDXMJBQNTYIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C#N)C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.